

# **Technical Support Center: MK-8033**

Hydrochloride

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Compound of Interest

Compound Name: MK-8033 hydrochloride

Cat. No.: B1139453 Get Quote

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#### Frequently Asked Questions (FAQs)

Q1: What is MK-8033 hydrochloride and what is its mechanism of action?

**MK-8033 hydrochloride** is a potent, orally active, and ATP-competitive small-molecule dual inhibitor of the c-Met and Ron receptor tyrosine kinases.[1] Its primary mechanism of action involves binding to the activated conformation of c-Met, thereby inhibiting hepatocyte growth factor (HGF)-induced autophosphorylation of the receptor. This blockade disrupts downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, migration, and invasion. In preclinical studies, MK-8033 has demonstrated broad anti-proliferative activity in various cancer cell lines.

Q2: What is the known toxicity profile of MK-8033 in animal models?

Specific, quantitative toxicity data for **MK-8033 hydrochloride** in animal models is limited in publicly accessible literature. A first-in-human Phase I clinical trial noted that a twice-daily oral dose of 100 mg/kg was well-tolerated in mice.[2] However, comprehensive toxicology studies detailing parameters like the No-Observed-Adverse-Effect Level (NOAEL), Lowest-Observed-



Adverse-Effect Level (LOAEL), or LD50 values in various species have not been publicly disclosed.

Q3: What adverse effects and dose-limiting toxicities (DLTs) have been observed in humans?

A Phase I dose-escalation study in patients with advanced solid tumors provides the most detailed available safety information. The Maximum Tolerated Dose (MTD) was established at 750 mg twice daily.[2][3]

Table 1: Summary of Dose-Limiting Toxicities and Adverse Events in Humans[2][3]

Category	Observed Effects
Dose-Limiting Toxicities (DLTs)	Fatigue, Nausea, Vomiting, Transaminitis, Hypokalemia
Most Frequent Adverse Events (≥10% of patients)	Fatigue (28.3%), Nausea (21.7%), Alopecia (19.6%)

Note: The majority of adverse events were Grade 1 or 2 in severity.

## **Troubleshooting Guide for In Vivo Experiments**

While specific preclinical toxicity data for MK-8033 is scarce, researchers encountering unexpected adverse effects in animal models can consider the following troubleshooting steps based on the known pharmacology of c-Met inhibitors and the observed human toxicities.

Issue 1: Animal exhibits signs of fatigue, lethargy, or reduced activity.

- Possible Cause: This could be a direct pharmacological effect of c-Met inhibition or an off-target effect. Fatigue was a common adverse event and a DLT in the human clinical trial.
   [3]
- Troubleshooting Steps:
  - Dose Reduction: Consider reducing the dose to a lower, previously tolerated level.



- Monitor Food and Water Intake: Ensure the animal is receiving adequate nutrition and hydration.
- Clinical Observations: Carefully document all clinical signs and their frequency.
- Blood Chemistry: If possible, analyze blood samples for metabolic disturbances.

Issue 2: Gastrointestinal distress (e.g., diarrhea, vomiting, weight loss).

- Possible Cause: Nausea and vomiting were reported as DLTs in humans.[2][3] The gastrointestinal tract can be sensitive to kinase inhibitors.
- Troubleshooting Steps:
  - Vehicle Control: Ensure the vehicle used for drug administration is not causing the GI upset.
  - Dosing Regimen: Consider splitting the daily dose or administering it with food if appropriate for the study design.
  - Supportive Care: Provide supportive care as recommended by a veterinarian, such as hydration support.
  - Pathological Examination: In terminal studies, perform a thorough gross and histopathological examination of the gastrointestinal tract.

Issue 3: Elevated liver enzymes (transaminitis) observed in blood analysis.

- Possible Cause: Transaminitis was a DLT in the human clinical trial, suggesting potential hepatotoxicity.[2][3]
- Troubleshooting Steps:
  - Baseline Monitoring: Always establish baseline liver enzyme levels before initiating treatment.
  - Frequency of Monitoring: Increase the frequency of blood monitoring to track the progression of liver enzyme elevation.



- Dose Interruption/Reduction: Consider interrupting or reducing the dose to see if enzyme levels return to baseline.
- Histopathology: Conduct a thorough histopathological evaluation of the liver to identify any cellular damage.

### **Experimental Protocols (Hypothetical Examples)**

Due to the lack of published detailed protocols for MK-8033 toxicology studies, the following are generalized examples based on standard practices for kinase inhibitors.

General Acute Toxicity Study in Rodents (e.g., Mice or Rats)

- Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration.
- Animals: Young adult male and female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).
- Groups:
  - Group 1: Vehicle control
  - Groups 2-5: Escalating doses of MK-8033 hydrochloride
- Administration: Typically oral gavage, reflecting the clinical route.
- Parameters Monitored:
  - Mortality and clinical signs (observed for at least 14 days).
  - Body weight changes.
  - Gross pathology at necropsy.
- Endpoint: Determination of the MTD and observation of any acute toxic effects.

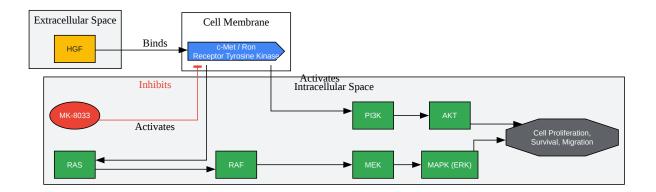
Repeat-Dose Toxicity Study in a Non-Rodent Species (e.g., Beagle Dogs)



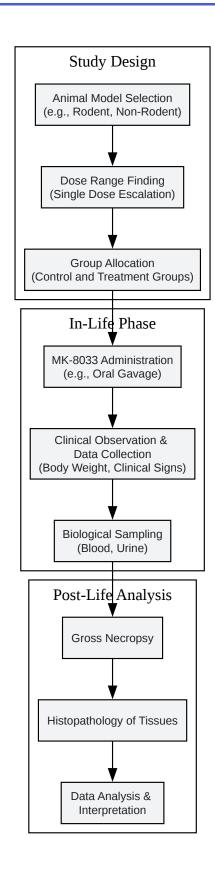
- Objective: To evaluate the toxicity of MK-8033 hydrochloride after repeated daily administration over a specified period (e.g., 28 days).
- Animals: Male and female beagle dogs.
- Groups:
  - Group 1: Vehicle control
  - Groups 2-4: Low, medium, and high doses of MK-8033 hydrochloride
- · Administration: Daily oral administration.
- · Parameters Monitored:
  - Clinical observations.
  - Body weight, food consumption.
  - Ophthalmology.
  - Electrocardiography (ECG).
  - Clinical pathology (hematology, coagulation, clinical chemistry, urinalysis).
  - Gross pathology, organ weights, and histopathology of a comprehensive list of tissues.
- Endpoint: Identification of target organs of toxicity, dose-response relationships, and determination of the NOAEL.

#### **Visualizations**









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#### References

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